molecular formula C15H12N2O2 B164323 5-Amino-2-(3-aminophenyl)chromen-4-one CAS No. 130599-49-4

5-Amino-2-(3-aminophenyl)chromen-4-one

Cat. No.: B164323
CAS No.: 130599-49-4
M. Wt: 252.27 g/mol
InChI Key: LOFAPQYCKHXGFL-UHFFFAOYSA-N
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Description

5-Amino-2-(3-aminophenyl)chromen-4-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both amino and benzopyran groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(3-aminophenyl)chromen-4-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied due to its mild reaction conditions and functional group tolerance . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(3-aminophenyl)chromen-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino groups, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding amines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Aminophenyl)-5-amino-4H-1-benzopyran-4-one
  • 2-(4-Aminophenyl)-5-amino-4H-1-benzopyran-4-one
  • 2-(3-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one

Uniqueness

5-Amino-2-(3-aminophenyl)chromen-4-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the amino group on the phenyl ring can significantly affect the compound’s interaction with biological targets and its overall stability .

Properties

CAS No.

130599-49-4

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

5-amino-2-(3-aminophenyl)chromen-4-one

InChI

InChI=1S/C15H12N2O2/c16-10-4-1-3-9(7-10)14-8-12(18)15-11(17)5-2-6-13(15)19-14/h1-8H,16-17H2

InChI Key

LOFAPQYCKHXGFL-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N)C2=CC(=O)C3=C(C=CC=C3O2)N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC(=O)C3=C(C=CC=C3O2)N

Synonyms

4H-1-Benzopyran-4-one,5-amino-2-(3-aminophenyl)-(9CI)

Origin of Product

United States

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